1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine
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Description
1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine is a useful research compound. Its molecular formula is C14H13F2NO5S2 and its molecular weight is 377.38. The purity is usually 95%.
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Scientific Research Applications
Sulfonamides in Drug Development
Sulfonamides have been a cornerstone in the development of a variety of clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent research has explored novel sulfonamide compounds for enhanced therapeutic activities. Innovations include sulfonamide carbonic anhydrase inhibitors incorporating NO-donating moieties as antiglaucoma agents and compounds targeting tumor-associated isoforms CA IX/XII for antitumor activity. Such developments underline the ongoing interest in sulfonamides for drug development, reflecting a continuous need for new medications targeting specific diseases like glaucoma and cancer (Carta, Scozzafava, & Supuran, 2012).
Environmental Degradation of Polyfluoroalkyl Chemicals
The environmental impact and degradation pathways of polyfluoroalkyl chemicals, including those related to sulfonamide structures, have been extensively studied. Research indicates the transformation of these substances into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) through microbial degradation. Understanding these pathways is crucial for evaluating the fate and effects of such chemicals in the environment, highlighting concerns about their persistence and toxic profiles (Liu & Avendaño, 2013).
Sulfonamide Inhibitors for Therapeutic Use
Sulfonamide compounds continue to be investigated for their therapeutic potential against various bacterial infections and conditions caused by microorganisms. This includes their application as antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease. The diversification of sulfonamide applications in medicine underscores their significant role in addressing a broad spectrum of health issues, from infectious diseases to chronic conditions (Gulcin & Taslimi, 2018).
Toxicological Impact of Perfluoroalkyl Acids
Perfluoroalkyl acids, such as PFOS and PFOA, have been the subject of regulatory actions due to their toxicological profiles. Studies on their developmental toxicity have provided insight into the potential health risks associated with exposure. This research is critical for understanding the broader implications of sulfonamide and perfluoroalkyl compound use in industrial and consumer products, emphasizing the need for safer alternatives (Lau, Butenhoff, & Rogers, 2004).
Properties
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO5S2/c15-12-4-1-5-13(16)14(12)24(20,21)17-7-11(8-17)23(18,19)9-10-3-2-6-22-10/h1-6,11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEAIEPIICJBLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.